molecular formula C10H10N2S B2992977 (1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile CAS No. 1428974-63-3

(1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile

Cat. No.: B2992977
CAS No.: 1428974-63-3
M. Wt: 190.26
InChI Key: WBNSNIRGCHXGBI-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile is an organic compound with the molecular formula C₁₀H₁₀N₂S It is characterized by a quinoline ring system that is partially hydrogenated and substituted with a sulfanyl group and a formonitrile group

Scientific Research Applications

(1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Hydrogenation: The quinoline ring is then partially hydrogenated to form the tetrahydroquinoline derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols.

    Formonitrile Group Addition: The formonitrile group is typically introduced through a reaction with cyanogen bromide or similar reagents.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the formonitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and formonitrile groups can participate in various biochemical interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

    Quinoline: A parent compound with a fully aromatic ring system.

    Tetrahydroquinoline: A partially hydrogenated derivative of quinoline.

    Thioquinoline: A quinoline derivative with a sulfanyl group.

Uniqueness: (1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile is unique due to the presence of both the sulfanyl and formonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-6-yl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-7-13-9-3-4-10-8(6-9)2-1-5-12-10/h3-4,6,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNSNIRGCHXGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)SC#N)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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